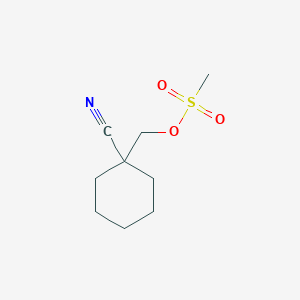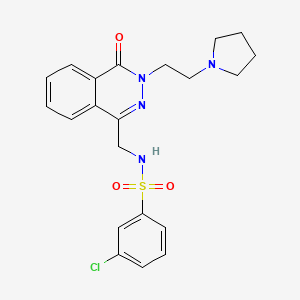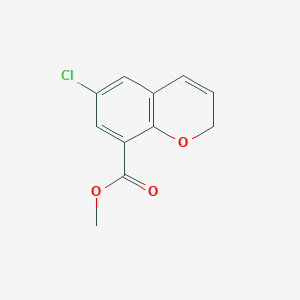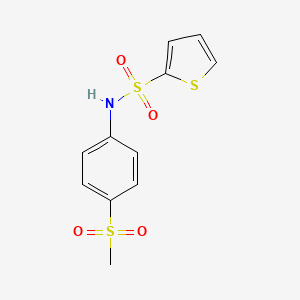
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C11H11NO4S3 . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of “this compound” involves the combination of thiazole and sulfonamide groups . The synthesis process involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on the combination of thiazole and sulfonamide groups . The molecular formula is C11H11NO4S3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
The average mass of “this compound” is 317.404 Da, and its monoisotopic mass is 316.985016 Da .科学的研究の応用
Antibacterial Activity
“N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide” derivatives have been synthesized and investigated for their antibacterial activity . These compounds combine thiazole and sulfonamide groups, which are known for their antibacterial properties. They have shown potent activity against both Gram-negative and Gram-positive bacteria, with some derivatives exhibiting low minimum inhibitory concentrations (MICs) against specific strains like S. aureus and A. xylosoxidans .
Anti-inflammatory Activity
Research has indicated that certain derivatives of “this compound” possess dual antimicrobial and anti-inflammatory activities . These compounds have been assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Some derivatives have shown good anti-inflammatory activity with selectivity towards COX-2, making them potential candidates for treating inflammation associated with bacterial infections .
COX Inhibitory Activity
The same derivatives that exhibit anti-inflammatory properties also demonstrate COX inhibitory activity . This is particularly important in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to relieve pain, fever, and inflammation. The selective inhibition of COX-2 by these compounds could offer therapeutic benefits without the gastric side effects often associated with NSAIDs .
Nitric Oxide (NO) Releasing Potential
Some “this compound” derivatives have been designed to release moderate amounts of nitric oxide (NO). NO has vasodilator activity and can inhibit platelet aggregation, which may help to overcome cardiovascular side effects associated with selective COX-2 inhibitors .
Cell-Penetrating Peptide Conjugation
The antibacterial efficacy of these compounds can be enhanced when used in conjunction with cell-penetrating peptides like octaarginine. This combination has been shown to create pores in bacterial cell membranes and display faster killing kinetics towards bacterial cells, while showing negligible hemolytic activity towards human red blood cells (RBCs) .
Synthesis of Hybrid Antimicrobials
The synthesis of hybrid antimicrobials that combine the effects of two or more agents represents a promising therapeutic strategy. “this compound” derivatives have been part of this approach, where their combination with other antibacterial agents has led to emergent antibacterial activity .
将来の方向性
作用機序
Target of Action
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide is a hybrid antimicrobial that combines the effect of two or more agents, representing a promising antibacterial therapeutic strategy . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound is synthesized to combine thiazole and sulfonamide, groups with known antibacterial activity . It is investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behavior of the drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
It is known that the compound displays potent antibacterial activity, suggesting that it likely interferes with essential bacterial processes .
Result of Action
The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible hemolytic activity towards human red blood cells . This suggests that the compound has a significant impact on the cellular integrity of bacteria, leading to their death .
特性
IUPAC Name |
N-(4-methylsulfonylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S3/c1-18(13,14)10-6-4-9(5-7-10)12-19(15,16)11-3-2-8-17-11/h2-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUULTPEIUBWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

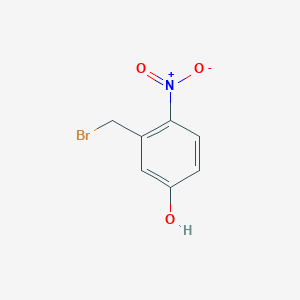
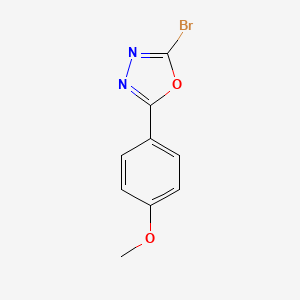
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)
![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)

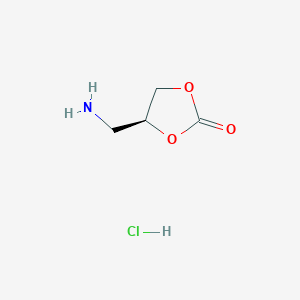
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)


![Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2888824.png)
